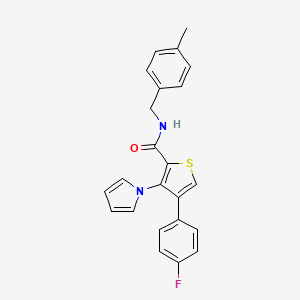

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Beschreibung

This compound is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 3, and a 4-methylbenzyl carboxamide group at position 2. Its molecular formula is C₃₀H₂₄FN₃OS, with a molecular weight of 489.60 g/mol.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJQRBAWDRWCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

Attachment of the Pyrrole Moiety: The pyrrole group is added through a condensation reaction with an appropriate amine derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Variations and Implications

The compound is compared to structurally related thiophene carboxamides and fluorophenyl-containing derivatives (Table 1).

Crystallographic and Conformational Insights

- Planarity and Dihedral Angles : highlights that fluorophenyl-containing thiazole derivatives exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly, affecting crystal packing . Similar chalcone analogs () show dihedral angles between aromatic rings ranging from 7.14° to 56.26° , influencing molecular stacking and solubility .

- Synthesis and Yield : The target compound’s synthesis likely parallels methods in (e.g., Suzuki coupling), where analogous thiazole derivatives achieved high yields (>80%) .

Metabolic and Pharmacokinetic Considerations

- Halogen Metabolism: demonstrates fungal metabolism of fluorophenyl azetidinones, suggesting that the 4-fluorophenyl group in the target compound may undergo hydroxylation or oxidation, impacting metabolic stability .

Biologische Aktivität

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide. Its molecular formula is , and it possesses unique electronic properties due to the presence of the fluorophenyl group, which differentiates it from similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C23H19FN2OS |

| Molecular Weight | 404.47 g/mol |

| CAS Number | 881674-58-4 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene and pyrrole moieties may facilitate binding to specific proteins involved in disease pathways, potentially modulating their activity.

Potential Targets:

- Enzymes : Inhibition of key enzymes involved in cancer progression or microbial resistance.

- Receptors : Modulation of receptors associated with inflammatory responses or neurodegenerative diseases.

Biological Activity

Research indicates that 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound may inhibit tumor growth by targeting specific signaling pathways. For instance, it has been evaluated for its effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as a new class of antibiotics.

Case Studies

- Antitumor Activity : A study evaluated the compound's effects on cell lines representing different cancer types. Results indicated a dose-dependent inhibition of cell proliferation, particularly in melanoma and colorectal cancer cells.

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Variations in the substituents on the thiophene and pyrrole rings significantly influence its potency and selectivity.

| Compound Variant | Biological Activity |

|---|---|

| 4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-pyrrol | Moderate anticancer effects |

| 4-(4-bromophenyl)-N-(4-methylbenzyl)-3-pyrrol | Lower antimicrobial activity |

| 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-pyrrol | High potency in both areas |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.